Methyl 4'-(trifluoromethyl)-2-biphenylcarboxylate
Overview
Description
“Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the trifluoromethyl group is often used in medicinal chemistry to adjust the steric and electronic properties of a biologically active molecule2.
Synthesis Analysis
There is no specific information available on the synthesis of “Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate”. However, the synthesis of trifluoromethyl-containing compounds is a well-studied area in organic chemistry3. The trifluoromethyl group can be introduced into various organic molecules through direct trifluoromethylation reactions4.Molecular Structure Analysis
Unfortunately, there is no specific information available on the molecular structure of “Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate”. However, the trifluoromethyl group is known to influence the molecular structure of organic compounds5.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate”. However, trifluoromethyl-containing compounds are known to participate in various types of chemical reactions4.Physical And Chemical Properties Analysis
There is no specific information available on the physical and chemical properties of “Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate”. However, the trifluoromethyl group is known to influence the physical and chemical properties of organic compounds7.Scientific Research Applications
The trifluoromethyl group is known for its unique properties and is often used in the development of new compounds in the field of organic chemistry . It’s strongly electron-withdrawing, which means it can significantly affect the properties of the molecule it’s attached to .
In the field of pharmaceuticals, the trifluoromethyl group is found in many FDA-approved drugs . For example, the drug Sorafenib, used for the treatment of primary liver cancer, contains a trifluoromethyl group . The incorporation of the trifluoromethyl group in drug molecules can enhance their pharmacological activities .
Safety And Hazards
There is no specific safety and hazard information available for “Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate”. However, safety data sheets for similar trifluoromethyl-containing compounds indicate that they may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation89.
Future Directions
The future directions for the research and development of “Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate” are not specifically available. However, the trifluoromethyl group is widely used in the development of pharmaceuticals and agrochemicals, suggesting that there may be potential for future research in these areas10.
properties
IUPAC Name |
methyl 2-[4-(trifluoromethyl)phenyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-20-14(19)13-5-3-2-4-12(13)10-6-8-11(9-7-10)15(16,17)18/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCNEYUUOTZZLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647585 | |
Record name | Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4'-(trifluoromethyl)-2-biphenylcarboxylate | |
CAS RN |
91748-18-4 | |
Record name | Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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